![molecular formula C11H14FN B2817413 1-Ethyl-6-fluoro-1,2,3,4-tetrahydroquinoline CAS No. 209336-49-2](/img/structure/B2817413.png)
1-Ethyl-6-fluoro-1,2,3,4-tetrahydroquinoline
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Overview
Description
1-Ethyl-6-fluoro-1,2,3,4-tetrahydroquinoline is a chemical compound with the CAS Number: 209336-49-2 . It has a molecular weight of 179.24 . The IUPAC name for this compound is 1-ethyl-6-fluoro-1,2,3,4-tetrahydroquinoline .
Molecular Structure Analysis
The InChI code for 1-Ethyl-6-fluoro-1,2,3,4-tetrahydroquinoline is 1S/C11H14FN/c1-2-13-7-3-4-9-8-10(12)5-6-11(9)13/h5-6,8H,2-4,7H2,1H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
1-Ethyl-6-fluoro-1,2,3,4-tetrahydroquinoline is a liquid at room temperature .Scientific Research Applications
Chemical Synthesis
“1-Ethyl-6-fluoro-1,2,3,4-tetrahydroquinoline” is a chemical compound with the CAS Number: 209336-49-2 . It’s used in the synthesis of various chemical compounds.
Biological Potential of Indole Derivatives
Indole derivatives, which include “1-Ethyl-6-fluoro-1,2,3,4-tetrahydroquinoline”, possess various biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This wide range of biological activities has sparked interest among researchers to synthesize a variety of indole derivatives .
Antiviral Activity
Indole derivatives, including “1-Ethyl-6-fluoro-1,2,3,4-tetrahydroquinoline”, have shown potential as antiviral agents. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .
Anti-Inflammatory Activity
Indole derivatives also exhibit anti-inflammatory properties. This makes “1-Ethyl-6-fluoro-1,2,3,4-tetrahydroquinoline” a potential candidate for the development of new anti-inflammatory drugs .
Anticancer Activity
The anticancer activity of indole derivatives, including “1-Ethyl-6-fluoro-1,2,3,4-tetrahydroquinoline”, is another area of interest. These compounds could potentially be used in the development of new anticancer therapies .
Pharmaceutical Applications
“1-Ethyl-6-fluoro-1,2,3,4-tetrahydroquinoline” can be used in the preparation of aseptic crystalline compounds, which are used in pharmaceutical applications .
Safety and Hazards
properties
IUPAC Name |
1-ethyl-6-fluoro-3,4-dihydro-2H-quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c1-2-13-7-3-4-9-8-10(12)5-6-11(9)13/h5-6,8H,2-4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQSXTMUEVFFMQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC2=C1C=CC(=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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